6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
This compound is a hydrochloride salt of a tetrahydropyrimidine-dione derivative featuring a (3R)-configured aminopyrrolidinyl substituent. Its molecular formula is C₉H₁₄N₄O₂·HCl, with a molecular weight of 258.70 g/mol. The pyrrolidine ring (5-membered) and tetrahydropyrimidine-dione core contribute to its stereochemical and electronic properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to chiral amines. The hydrochloride salt enhances solubility and stability, critical for drug formulation .
Properties
Molecular Formula |
C8H13ClN4O2 |
|---|---|
Molecular Weight |
232.67 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m1./s1 |
InChI Key |
PLXCBNBSSTYASP-NUBCRITNSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC(=O)NC(=O)N2.Cl |
Canonical SMILES |
C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (3R)-3-aminopyrrolidin-1-yl Intermediate
The chiral amine substituent, (3R)-3-aminopyrrolidine, is a key building block. Its preparation typically involves:
- Starting Material: Pyrrolidin-3-amine dihydrochloride salts, either (R)- or (S)-enantiomers, which are commercially available or synthesized via resolution methods.
- Protection and Deprotection: Boc (tert-butoxycarbonyl) protection is commonly employed to protect the amine during subsequent reactions. For example, treatment of (R)-3-aminopyrrolidine dihydrochloride with Boc2O in methanol under basic conditions (Na2CO3) yields Boc-protected amine in ~78% yield.
- Purification: Organic extraction and drying over sodium sulfate followed by solvent removal yield the protected intermediate as a colorless oil or solid.
Coupling to the Tetrahydropyrimidine-2,4-dione Core
The key step involves attaching the (3R)-3-aminopyrrolidin-1-yl group to the tetrahydropyrimidine dione ring:
- Reaction Conditions:
- Use of potassium carbonate as base in N,N-dimethylformamide (DMF) solvent at 75°C for 6 hours is effective for nucleophilic substitution reactions involving the amine and a suitable leaving group on the pyrimidine ring.
- Triethylamine in ethanol or DMF can also be used as base to facilitate the reaction at elevated temperatures (~90°C) for 1.5 hours.
- Purification: The reaction mixture is cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layers are combined, washed with brine, dried, and concentrated. Final purification is typically conducted by flash chromatography using DCM/methanol/triethylamine mixtures or preparative HPLC, yielding the product as a light yellow solid or crystalline hydrochloride salt.
Formation of the Hydrochloride Salt
- The free base form of 6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This step improves the compound’s stability and crystallinity for isolation.
Data Table: Representative Preparation Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of (R)-3-Aminopyrrolidine | (R)-3-aminopyrrolidine dihydrochloride, Boc2O, Na2CO3, MeOH, 0°C, 3 h | 78 | Colorless oil isolated after extraction |
| Coupling Reaction | (R)-3-aminopyrrolidine dihydrochloride, K2CO3, DMF, 75°C, 6 h | 65-70 | Purified by flash chromatography |
| Alternative Coupling | Triethylamine, DMF or ethanol, 90°C, 1.5 h | ~78 | Precipitate isolated by filtration |
| Hydrochloride Salt Formation | Treatment with HCl in ethanol/ether | Quantitative | Improves stability and crystallinity |
Research Findings and Observations
- The stereochemistry of the pyrrolidine ring is critical; the (3R)-enantiomer is specifically used to obtain the desired biological activity and correct spatial orientation in the final compound.
- Reaction solvents such as DMF and ethanol provide good solubility for both reactants and bases, facilitating efficient nucleophilic substitution.
- Bases like potassium carbonate and triethylamine serve dual roles: neutralizing hydrochloride salts and deprotonating amines to increase nucleophilicity.
- The purification methods (flash chromatography, preparative HPLC) are essential to achieve high purity, as the compound contains multiple nitrogen functionalities prone to side reactions.
- Yields vary depending on reaction scale and conditions but generally range from 65% to 80%, which is acceptable for complex heterocyclic syntheses.
Chemical Reactions Analysis
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in the formation of various derivatives depending on the substituent introduced .
Scientific Research Applications
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Structure :
- The target compound and piperidinyl/glucosylated analogs share a tetrahydropyrimidine-dione core, which is partially saturated and rich in hydrogen-bonding sites. In contrast, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has an aromatic pyridine core, conferring rigidity and distinct electronic properties .
Substituent Effects: The pyrrolidine vs. piperidine substituent (5- vs. 6-membered ring) alters steric bulk and conformational flexibility. Piperidine derivatives may exhibit higher metabolic stability due to reduced ring strain . The β-D-glucopyranosyloxy group in 6-amino-5-β-D-glucopyranosyloxyuracil introduces significant hydrophilicity, likely directing it toward antiviral or nucleoside-based applications, unlike the target compound’s amine-driven pharmacology .
Synthesis :
- The target compound and piperidinyl analogs employ asymmetric catalytic reduction to achieve stereochemical purity, critical for biological activity . The glucosylated derivative requires glycosylation, a method prone to regioselectivity challenges .
Physicochemical and Pharmacological Implications
- Solubility : Hydrochloride salts (target compound and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) enhance aqueous solubility compared to neutral analogs.
- Piperidinyl analogs may target similar pathways but with altered potency due to ring-size effects . The glucosylated derivative’s sugar moiety implies nucleoside mimicry, possibly inhibiting viral polymerases .
Biological Activity
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H12N4O2·HCl |
| Molecular Weight | 208.67 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound acts primarily as a histamine H4 receptor antagonist . Histamine receptors play a crucial role in various physiological processes, including immune response and neurotransmission. By blocking the H4 receptor, this compound may modulate inflammatory responses and potentially alleviate conditions associated with overactive histamine signaling.
Antinociceptive Effects
In animal models, this compound has shown significant antinociceptive (pain-relieving) effects. Studies have demonstrated its ability to reduce pain responses in models of acute and chronic pain. The underlying mechanism appears to involve the modulation of pain pathways through interaction with the central nervous system.
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or asthma.
Case Studies
-
Case Study on Pain Management :
A study conducted on mice evaluated the efficacy of this compound in managing neuropathic pain. Mice treated with varying doses exhibited a dose-dependent reduction in pain sensitivity compared to control groups. The results indicate its potential for developing new analgesics. -
Case Study on Inflammation :
In a model of induced colitis, administration of the compound resulted in reduced colon inflammation and improved histological scores. This supports its use as a therapeutic agent for gastrointestinal inflammatory conditions.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Histamine H4 Receptor Binding : Binding assays confirmed high affinity for the H4 receptor with an IC50 value indicating effective antagonism.
- Cytokine Suppression : In vitro experiments demonstrated a significant decrease in IL-1β and IL-6 levels upon treatment with the compound.
Q & A
Q. Key Reaction Table :
Basic: How is the stereochemical integrity of the (3R)-3-aminopyrrolidinyl group validated during synthesis?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers .
- Circular Dichroism (CD) : Compare optical rotation with reference standards (e.g., (R)-configured intermediates in ) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated in for related piperidine derivatives .
Advanced: How can researchers optimize reaction conditions to mitigate regioselectivity challenges in cyclization steps?
Methodological Answer:
Regioselectivity issues arise during cyclization due to competing nucleophilic sites. Strategies include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 6-position of pyrimidine precursors .
- Temperature Control : Lower temperatures (e.g., 0–10°C) reduce side reactions, as seen in the synthesis of pyridopyrimidines in .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct cyclization, as reported for analogous Mannich reactions .
Q. Data Contradiction Analysis :
- vs. 19 : uses methanol at 40°C for cyclization, while employs phosphoryl chloride at 85–95°C. The discrepancy suggests substrate-dependent reactivity; lower temps minimize decomposition for thermally sensitive intermediates .
Advanced: What analytical techniques are critical for resolving impurities in the final hydrochloride salt?
Methodological Answer:
- HPLC-MS : Detect and quantify byproducts (e.g., dehalogenated species or unreacted intermediates). uses C18 columns with 0.1% TFA in water/acetonitrile gradients .
- NMR Titration : ¹H-NMR in D₂O with trimethylsilylpropanoic acid (TSP) as internal standard identifies residual solvents or counterion mismatches .
- Elemental Analysis : Verify Cl⁻ content (theoretical vs. experimental) to confirm stoichiometry of the hydrochloride salt .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Refer to GHS-compliant SDS guidelines (e.g., –2):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid .
Advanced: How can researchers design in-vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs, as pyrrolidine-pyrimidine hybrids often modulate these targets (e.g., highlights thiazolo[5,4-c]pyridine derivatives as kinase inhibitors) .
- Assay Conditions :
- Binding Assays : Use fluorescence polarization (FP) with FITC-labeled ATP analogs for kinase inhibition studies.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .
Q. Data Interpretation :
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism®).
- Counterion Effects : Compare hydrochloride vs. free base forms; notes altered solubility impacting bioavailability .
Advanced: How can computational tools aid in optimizing the compound’s pharmacokinetic profile?
Methodological Answer:
- QSAR Modeling : Predict logP and pKa using software like Schrödinger® or MOE®. highlights QSAR for analogs with trifluoromethyl groups .
- MD Simulations : Assess binding stability to targets (e.g., 50-ns simulations in GROMACS®) .
- ADMET Prediction : Use SwissADME® to estimate permeability (e.g., Blood-Brain Barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
